molecular formula C15H16N6O2S B2745275 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034524-79-1

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2745275
CAS No.: 2034524-79-1
M. Wt: 344.39
InChI Key: KKUJGBJPKWWDHQ-UHFFFAOYSA-N
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Description

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
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Biological Activity

The compound 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic molecule that combines several structural motifs known for their biological activity. This article explores its potential biological activities, synthesis methods, and comparative analysis with structurally related compounds.

Structural Overview

The compound features:

  • A triazole ring , which is often associated with a variety of biological activities including antimicrobial and anticancer properties.
  • An imidazole moiety , known for its role in various biological systems and potential therapeutic applications.
  • A sulfonyl azetidine structure , which may enhance the compound's pharmacological profile.

Potential Biological Activities

Research indicates that compounds containing triazole and imidazole rings exhibit a range of biological activities. The specific compound under consideration may share similar therapeutic effects due to these structural components.

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties . Preliminary studies suggest that the presence of the imidazole and azetidine functionalities could enhance the antimicrobial efficacy of this compound.

Anticancer Properties

Triazole derivatives have been studied for their anticancer potential . The unique combination of the triazole ring with other heterocycles in this compound suggests possible activity against various cancer cell lines.

Other Biological Activities

The compound's unique structure may also lead to:

  • Antifungal activity : Similar compounds have shown effectiveness against fungal pathogens.
  • Antiviral properties : Some triazoles are known to inhibit viral replication.

Synthesis

The synthesis of this compound can be approached through established methods for creating triazoles and related heterocycles. A typical synthetic route may involve:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the imidazole and sulfonyl groups via nucleophilic substitution reactions.

Comparative Analysis

To better understand the potential of this compound, we can compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-1H-imidazoleImidazole ringAntimicrobial
4-Azido phenolPhenolic structureAntifungal
5-Acetylamino-1H-triazoleTriazole ringAnticancer
1-(4-Aminophenyl)-1H-triazoleAminophenyl groupAntiviral

The unique combination in This compound may offer distinct pharmacological properties compared to these similar compounds.

Properties

IUPAC Name

1-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-19-10-15(16-11-19)24(22,23)20-7-13(8-20)21-9-14(17-18-21)12-5-3-2-4-6-12/h2-6,9-11,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUJGBJPKWWDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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